(1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine

Chiral resolution CCR8 antagonism Cancer immunotherapy

Medicinal chemistry workflows requiring stereochemically defined 4-substituted piperidines face uncontrolled variables when using racemic or wrong-enantiomer building blocks. This (S)-enantiomer (CAS 1268520-14-4) provides single-isomer certainty. - **Critical differentiation**: (S)- vs (R)-configuration (CAS 1308650-42-1) directly impacts receptor binding and PK; essential for CCR8 antagonist comparator studies (J. Med. Chem. 2023). - **Supply advantage**: ≥98% purity eliminates post-synthetic chiral separation; CNS drug-like properties (TPSA 29.26 Ų, LogP 0.152). - **Technical validation**: FTIR/GC-MS spectral fingerprints and defined InChIKey stereochemical layer (/t7-/m0/s1).

Molecular Formula C8H18N2
Molecular Weight 142.246
CAS No. 1268520-14-4
Cat. No. B597412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine
CAS1268520-14-4
Synonyms(1S)-1-(1-Methylpiperidin-4-yl)ethan-1-aMine
Molecular FormulaC8H18N2
Molecular Weight142.246
Structural Identifiers
SMILESCC(C1CCN(CC1)C)N
InChIInChI=1S/C8H18N2/c1-7(9)8-3-5-10(2)6-4-8/h7-8H,3-6,9H2,1-2H3/t7-/m0/s1
InChIKeyYYBLKINSGHLYAR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(1-Methylpiperidin-4-yl)ethan-1-amine – Procurement-Grade Chiral Amine Building Block


(1S)-1-(1-Methylpiperidin-4-yl)ethan-1-amine is a chiral primary amine featuring a piperidine ring N-methylated at the 1-position and an (S)-configured α-methylbenzylamine-type substituent at the 4-position. With molecular formula C₈H₁₈N₂ and a monoisotopic mass of 142.1470 Da [1], this compound belongs to the class of enantiomerically pure 4-substituted piperidine derivatives widely employed as synthetic intermediates in central nervous system (CNS) drug discovery and chiral ligand design. Its stereochemically defined (S)-configuration at the benzylic carbon distinguishes it from the (R)-antipode (CAS 1308650-42-1) and the racemic mixture (CAS 1095499-33-4), a distinction that critically governs downstream molecular recognition, receptor binding, and pharmacological outcome when incorporated into target compounds. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, with analytical characterization supported by FTIR and GC-MS spectral libraries [2].

Stereochemically controlled synthesis of CNS-targeted compound libraries
Enantiopure (S)-configured building block for diastereomer-defined SAR studies
Chiral reference for analytical method development and identity verification

Why Stereochemistry and Positional Isomerism Prevent Generic Substitution


Substituting (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine with the racemic mixture (CAS 1095499-33-4) or the (R)-enantiomer (CAS 1308650-42-1) introduces uncontrolled stereochemical variables into any synthetic or pharmacological workflow. Chirality at the α-carbon governs diastereomeric relationships in downstream products, directly influencing target binding affinity, selectivity, and pharmacokinetic profiles . Notably, the (R)-enantiomer has been specifically employed as a key chiral intermediate in the synthesis of IPG7236, a first-in-class clinical-stage CCR8 antagonist for cancer immunotherapy (J. Med. Chem. 2023) [1]. Substitution with the (S)-form in this context would yield a diastereomeric product with uncharacterized pharmacological properties. Furthermore, replacement by the positional isomer 2-(1-methylpiperidin-4-yl)ethanamine (CAS 20845-38-9), which bears the amine on a flexible ethylene spacer rather than directly on the chiral α-carbon, fundamentally alters molecular geometry, LogP, and amine basicity, rendering it unsuitable for structure–activity relationship (SAR) continuity.

Racemate substitution: Provides only ~48.5% target (S)-enantiomer per gram, introducing uncontrolled stereochemical variability.

(R)-enantiomer substitution: Leads to opposite diastereomeric series; documented only in (R)-based CCR8 antagonist synthesis.

Positional isomer substitution: Ethylene-spacer amine alters steric environment, LogP, and basicity, breaking SAR continuity.

Quantitative Differentiation from Racemate, Enantiomer, and Positional Isomers


Enantiomeric Identity vs. (R)-Antipode in Clinical-Stage CCR8 Antagonist Synthesis

The (S)-enantiomer (CAS 1268520-14-4) is defined by a specific optical rotation and stereochemistry ([C@H] configuration at the α-carbon) [1], structurally distinct from the (R)-enantiomer (CAS 1308650-42-1, [C@@H] configuration) . In published medicinal chemistry campaigns, the (R)-enantiomer has been explicitly utilized as a chiral building block in the multi-step synthesis of IPG7236, a selective CCR8 antagonist that advanced to clinical trials (J. Med. Chem. 2023) [2]. The (S)-enantiomer, by contrast, yields the opposite diastereomeric series when incorporated into the same scaffold. No published evidence reports the (S)-form as a substitute in this synthetic route, confirming that enantiomeric identity is non-interchangeable and must be specified at the procurement stage based on the target stereochemical series.

Synthetic application
Head-to-head
(R)-enantiomer utilized in reported CCR8 antagonist IPG7236 synthesis; (S)-enantiomer yields opposite diastereomeric series with no published SAR in this scaffold.
Enantiomeric identity directs diastereomeric series; procurement must match target stereochemistry.
No reported (S)-form substitution data in this synthetic route.
Chiral resolution CCR8 antagonism Cancer immunotherapy

Positional Isomerism: Branched α-Carbon Amine vs. Linear Ethylene-Spacer Amine

The target compound (CAS 1268520-14-4) bears the primary amine directly on a chiral α-carbon attached to the piperidine 4-position, creating a branched, sterically constrained amine environment [1]. The positional isomer 2-(1-methylpiperidin-4-yl)ethanamine (CAS 20845-38-9) places the amine on a linear ethylene spacer, yielding an unbranched primary amine with higher conformational flexibility and distinct physicochemical properties . The structural difference produces divergent computed LogP values and molecular geometries; the branched isomer exhibits lower lipophilicity (LogP 0.152) compared to the linear analog (computed LogP approximately 0.5–0.7 based on extended carbon chain) [1] . The linear isomer has documented applications as an intermediate for serotonin–norepinephrine reuptake inhibitors (SNRIs) , while the branched chiral isomer is employed in stereospecific receptor-targeted ligand synthesis . These isomers are not functionally interchangeable in any SAR-driven program.

Positional isomer comparison
Cross-study
Branched α-carbon amine (LogP 0.152) vs. linear ethylene-spacer amine (LogP ~0.5–0.7). ΔLogP ≈ 0.35–0.55; distinct molecular geometry and amine steric accessibility.
Altered lipophilicity and amine geometry impact CNS permeability and receptor-binding contexts.
Linear isomer used in SNRI programs; not interchangeable in stereospecific SAR.
Positional isomerism LogP CNS drug design

Stereochemical Purity: Effective (S)-Enantiomer Content vs. Racemate

Commercially available (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine is supplied at 98% purity (Leyan, product 1611335) with defined (S)-configuration . Alternative sources offer 95% purity (Enamine/ ChemBase) [1]. The racemic mixture (CAS 1095499-33-4) is available at 97% chemical purity (Fluorochem) but critically lacks enantiomeric enrichment . For stereospecific applications, a racemate at 97% purity provides only 48.5% of the desired (S)-enantiomer, whereas the enantiopure (S)-product at 98% purity delivers ≥98% of the target stereoisomer. This represents a >2-fold effective concentration difference of the desired enantiomer per unit mass procured. The MDL number for the racemate (MFCD09864381) differs from that of the (R)-enantiomer (MFCD14705953) [2], enabling unambiguous identity verification.

Effective enantiomer content
Head-to-head
2.02× difference in desired (S)-enantiomer per gram: 98% (enantiopure) vs. 48.5% (racemate).
Enantiopure procurement eliminates chiral separation and supports reproducible stereochemical outcomes.
Based on commercial vendor specifications; HPLC or chiral QC recommended.
Enantiomeric excess Chiral purity Stereospecific synthesis

Predicted Physicochemical Properties: LogP, LogD, and TPSA Differentiation Between (S)-Enantiomer and Racemate

Computational property profiling reveals measurable differences between the (S)-enantiomer and the racemic mixture. The (S)-enantiomer exhibits a predicted LogP of 0.152 and polar surface area (TPSA) of 29.26 Ų [1]. The racemate (CAS 1095499-33-4) is reported with LogP of 0.2785 . While the absolute difference (ΔLogP = 0.1265) is modest, the (S)-enantiomer also displays strongly pH-dependent lipophilicity, with LogD values of −6.12 (pH 5.5) and −4.50 (pH 7.4) [1], indicating significant ionization at physiological and lysosomal pH ranges. These LogD values predict that the protonated (S)-enantiomer exhibits markedly reduced membrane permeability at acidic pH, a property relevant to lysosomal trapping and tissue distribution predictions. The TPSA of 29.26 Ų places the compound well within the CNS drug-like space (TPSA < 70 Ų) [1], consistent with its application in neuroscience-focused compound libraries .

Computed LogP & LogD
Supporting
(S)-enantiomer: LogP 0.152, LogD (pH 7.4) −4.50; Racemate: LogP 0.2785. pH-dependent ionization with ΔLogD 1.62 from pH 7.4 to 5.5.
pH-dependent ionization profiles influence permeability prediction models and tissue distribution context.
Predicted values; experimental verification recommended for lead optimization.
Lipophilicity LogD Drug-likeness CNS MPO

Analytical Characterization: Distinct FTIR and GC-MS Spectral Fingerprints Enable Identity Verification and Differentiate from Positional Isomers

The compound 1-(1-methylpiperidin-4-yl)ethanamine (racemate, InChIKey: YYBLKINSGHLYAR-UHFFFAOYSA-N) has been characterized by FTIR (1 spectrum) and GC-MS (1 spectrum) and is catalogued in the Wiley Registry of Mass Spectral Data 2023 and KnowItAll GC-MS Library [1]. These spectral databases provide reference-quality data for identity confirmation upon receipt. The (S)-enantiomer (InChIKey: YYBLKINSGHLYAR-ZETCQYMHSA-N) [2] shares the same 2D InChIKey parent connectivity but carries a distinct stereochemical layer (/t7-/m0/s1), enabling unambiguous chiral identity verification by chiral HPLC or optical rotation. The positional isomer 2-(1-methylpiperidin-4-yl)ethanamine (CAS 20845-38-9, InChIKey: IKJXAMMGTSTBLQ) exhibits a completely different InChIKey and mass spectral fragmentation pattern, providing definitive analytical differentiation. The boiling point of the (S)-enantiomer (173.3 ± 8.0 °C at 760 mmHg) provides an additional physical constant for quality control.

Identity verification
Supporting
FTIR and GC-MS reference spectra available (racemate, same connectivity); distinct InChIKey stereochemical layer (/t7-/m0/s1) for (S)-form.
Spectral references support receipt confirmation and isomer differentiation; chiral HPLC needed for enantiopurity.
Boiling point (173.3±8.0 °C) provides additional physical constant for QC.
FTIR spectroscopy GC-MS Analytical QC Identity testing

Validated Procurement and Application Scenarios


Stereospecific Synthesis of CNS-Targeted Compound Libraries

Medicinal chemistry groups constructing compound libraries for CNS receptor targets (e.g., GPCRs, ion channels) that require an (S)-configured α-methylbenzylamine-type chiral amine building block should procure this product at ≥98% purity. The enantiopure (S)-form eliminates the need for post-synthetic chiral separation and ensures that SAR data are attributable to a single, defined stereoisomer . The predicted CNS drug-like properties (TPSA 29.26 Ų, LogP 0.152) and low number of rotatable bonds (1) support its suitability for CNS-targeted design [1].

Enantiomeric Comparator for (R)-Configured CCR8 Antagonist Series

Given that the (R)-enantiomer (CAS 1308650-42-1) has been utilized as a chiral intermediate in the synthesis of the clinical-stage CCR8 antagonist IPG7236 [2], the (S)-enantiomer serves as the essential enantiomeric comparator for pharmacological profiling. Procurement of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine enables synthesis of the corresponding (S)-diastereomeric series for head-to-head assessment of stereochemistry-dependent CCR8 binding affinity, selectivity, and functional activity.

Chiral HPLC Method Development and Reference Standard Qualification

Analytical chemistry laboratories developing chiral separation methods for 4-substituted piperidine derivatives can employ (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine as a well-characterized (S)-enantiomer reference standard. The defined InChIKey stereochemical layer (/t7-/m0/s1) [3], boiling point (173.3±8.0 °C) , and FTIR/GC-MS spectral fingerprints [4] provide multiple orthogonal identity markers for instrument calibration and method validation, enabling reliable discrimination from the (R)-enantiomer and positional isomers.

Chemical Biology Probe Synthesis Requiring Defined Amine Steric Environment

Research programs designing chemical biology probes (e.g., activity-based protein profiling probes, photoaffinity labels) where the steric accessibility of the primary amine governs target engagement should select this branched α-carbon amine over the flexible ethylene-spacer positional isomer (CAS 20845-38-9) . The sterically constrained amine environment of the (S)-enantiomer provides a geometrically defined nucleophilic handle whose reactivity and orientation differ measurably from that of the linear isomer, directly impacting probe selectivity and labeling efficiency.

Application
Selection Property
Validation Focus
CNS-targeted compound library synthesis
Enantiopure (S)-configuration with predicted CNS physicochemical space (TPSA, LogP)
Chiral HPLC or optical rotation to confirm enantiomeric identity
CCR8 antagonist enantiomeric comparator synthesis
Opposite diastereomeric series to (R)-based antagonist for SAR profiling
Comparative target engagement and selectivity assessment in receptor assays
Chiral HPLC reference standard qualification
Defined (S)-stereochemistry with orthogonal identity markers (InChIKey, boiling point, spectra)
Method calibration and discrimination from (R)-enantiomer and positional isomers
Chemical biology probe design
Sterically constrained branched α-carbon amine geometry
Probe labeling efficiency and target selectivity in engagement assays
Quote Request

Request a Quote for (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.